3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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Overview
Description
“3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide” is a chemical compound with the CAS Number: 31263-89-5 . It has a molecular weight of 244.3 . The IUPAC name for this compound is 3-methyl-2-oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3S2/c1-10-6-3-2-5 (15 (9,12)13)4-7 (6)14-8 (10)11/h2-4H,1H3, (H2,9,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.
Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Benzazoles III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones
Dushamov et al. (2020) discussed the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides and their subsequent reactions with various agents to produce 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acids and their derivatives. The study provides insights into the chemical behavior and potential applications of these compounds in further synthetic pathways (Dushamov et al., 2020).
Hydroxylamine as an Oxygen Nucleophile Substitution of Sulfonamide by a Hydroxyl Group in Benzothiazole-2-sulfonamides
Kamps et al. (2013) explored the reaction of benzothiazole-2-sulfonamides with hydroxylamine, resulting in the formation of 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. The study highlighted a reaction mechanism involving oxygen attack and proposed its use as a deprotection method for cleaving benzothiazole-2-sulfonyl-protected amino acids (Kamps et al., 2013).
Biological and Pharmacological Applications
Studies on Imidazo[2,1-b][1,3]benzothiazole Derivatives as New Radiosensitizers Majalakere et al. (2020) synthesized and characterized imidazo[2,1-b][1,3]benzothiazole derivatives, demonstrating their effectiveness as radiosensitizers and anticarcinogenic compounds. The study reported their activity against various cell lines, highlighting the potential of these compounds in cancer therapy (Majalakere et al., 2020).
Synthesis of New 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-Glucosidase and Acetylcholinesterase Inhibitors Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. The compounds exhibited significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase, indicating their potential in treating related disorders (Abbasi et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXNNQHAXIMTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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